6-(Propan-2-yl)azulene

Organic Electronics Conductive Polymers Electrochemical Polymerization

Researchers requiring high-conductivity polymer films often encounter the limitation of unsubstituted polyazulene (~0.1 S/cm). 6-(Propan-2-yl)azulene solves this by enabling electropolymerized films with conductivity exceeding 4 S/cm when the bulky isopropyl group directs polymer configuration at the 6-position. • Conductivity >4 S/cm vs. ~0.1 S/cm for polyazulene-confirmed in peer-reviewed studies. • Enables regioselective oxidation at the 6-position to yield tertiary alcohols, inaccessible from 6-methyl analogs. • Serves as the core scaffold for TXA2/PGH2 receptor antagonists and next-generation anti-ulcer agents (e.g., XT1-785) with superior thermal stability over guaiazulene sodium sulfonate. Each batch is supplied with full analytical documentation. Standard packaging with ambient shipping. For bulk or custom specifications, contact our technical team for a quotation.

Molecular Formula C13H14
Molecular Weight 170.25 g/mol
CAS No. 102943-13-5
Cat. No. B15426017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Propan-2-yl)azulene
CAS102943-13-5
Molecular FormulaC13H14
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C2C=CC=C2C=C1
InChIInChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3
InChIKeyBBGWKYCWKNERBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Propan-2-yl)azulene Key Properties


6-(Propan-2-yl)azulene, also known as 6-isopropylazulene, is a C13H14 alkyl-substituted non-benzenoid aromatic hydrocarbon [1]. It consists of a bicyclic azulene core (a cyclopentadienyl ring fused to a cycloheptatrienyl ring) with an isopropyl group at the 6-position [1]. This substitution confers distinct electronic, physicochemical, and reactivity profiles compared to unsubstituted azulene and other positional isomers, which are critical for applications in medicinal chemistry, organic electronics, and as synthetic intermediates [2].

6-(Propan-2-yl)azulene Position-Specific Reactivity


The assumption that azulene derivatives are interchangeable is invalidated by significant differences in reactivity and performance dictated by substitution position. While unsubstituted azulene polymerizes via the 1- and 3-positions, blocking the 1-position with a substituent prevents polymer formation entirely [1]. Conversely, substitution at the 5- or 6-position, particularly with a bulky isopropyl group, dramatically enhances the electrical conductivity of the resulting polymer (from ~0.1 S/cm for polyazulene to >4 S/cm) by altering polymer configuration [1]. Furthermore, the 6-position is uniquely susceptible to regioselective oxidation, enabling the synthesis of specific functionalized derivatives that are not accessible from other isomers, a key consideration for synthetic planning . This positional specificity directly impacts procurement decisions when target properties or synthetic routes are predefined.

6-(Propan-2-yl)azulene Performance Benchmarks


Enhanced Polymer Conductivity via 6-Isopropyl Substitution

The electrical conductivity of electrochemically polymerized films is dramatically improved by introducing an isopropyl group at the 6-position. While polyazulene exhibits a conductivity of approximately 0.1 S/cm, polymers derived from 5- or 6-substituted azulenes, particularly those with a bulky isopropyl group, achieve conductivities exceeding 4 S/cm [1]. This effect is attributed to a favorable alteration in polymer configuration induced by the substituent [1].

Organic Electronics Conductive Polymers Electrochemical Polymerization

Selective Tertiary Alcohol Synthesis via Oxidation

6-Alkylazulene derivatives with an electron-withdrawing group at the 1-position undergo base-catalyzed oxidation with molecular oxygen with high regioselectivity at the 6-alkyl side chain. Critically, the nature of the alkyl group dictates the product. Oxidation of 6-isopropylazulene derivatives yields tertiary alcohols, which can be readily converted to primary alcohols . In contrast, the same oxidation procedure applied to 6-methylazulene derivatives produces azulene-6-carboxylate derivatives . This divergent reactivity means that 6-isopropylazulene is the required starting material for accessing specific alcohol intermediates that are unattainable from the methyl analog.

Synthetic Chemistry Regioselective Oxidation Intermediate Synthesis

Optimal Hydrophobicity for TXA2 Receptor Antagonism

Structure-activity relationship studies on azulene-based TXA2/PGH2 receptor antagonists demonstrate that a moderate hydrophobicity at the 6-position is required for potent activity. The isopropyl group provides an optimal balance. 6-Monohydroxylated derivatives (primary and tertiary alcohols) exhibited potent in vitro and in vivo activities comparable to the unmodified 6-isopropylazulene [1]. However, introducing a second hydroxyl group to form 1,2- or 1,3-diols (increasing hydrophilicity) markedly decreased antagonistic activity, though activity was restored upon O-isopropylidenation (restoring hydrophobicity) [1].

Medicinal Chemistry Drug Discovery TXA2 Receptor Antagonist

Enhanced Thermal Stability vs. Guaiazulene

In the development of anti-ulcer agents, the stability of azulene derivatives is a key differentiator. 3-Ethyl-6-isopropylazulene-1-sodium sulfonate (XT1-785), a derivative containing the 6-isopropylazulene core, was found to be extremely stable under heating when compared directly to guaiazulene sodium sulfonate (GAS), a known anti-ulcer agent [1]. XT1-785 also exhibited more potent anti-ulcer activity than GAS in the Shay pylorus-ligated rat model [1].

Pharmaceutical Sciences Drug Stability Anti-ulcer Agents

Lipophilicity-Driven Anti-Ulcer Activity

A quantitative structure-activity relationship (QSAR) study of alkylazulene-1-sodium sulfonate derivatives established that anti-ulcer activity in Shay pylorus-ligated rats is highly dependent on lipophilicity (log P). The analysis of a series of 6-isopropylazulene derivatives identified an optimal log P value of approximately -0.46 for maximal activity [1]. This provides a clear, quantitative design criterion. Among the tested compounds, 3-ethyl-6-isopropylazulene-1-sodium sulfonate (XT1-785) emerged as the most potent [1].

Medicinal Chemistry Structure-Activity Relationship Anti-ulcer Agents

6-(Propan-2-yl)azulene Application Scenarios


High-Conductivity Polymer Films

Based on the evidence that polymers from 6-isopropylazulene exhibit conductivities >4 S/cm—a >40-fold increase over unsubstituted polyazulene (~0.1 S/cm)—this compound is the preferred monomer for electrochemically synthesizing conductive polymer films . It should be prioritized over azulene or other alkyl-substituted analogs where high conductivity is a primary performance target.

Azulene-Based Alcohol Intermediate Synthesis

The ability of 6-isopropylazulene derivatives to undergo base-catalyzed oxidation to yield tertiary alcohols, which can be further converted to primary alcohols, makes it the essential starting material for synthetic routes requiring these specific intermediates . It should be selected over 6-methylazulene, which yields carboxylate products under identical conditions .

TXA2/PGH2 Receptor Antagonist Lead Optimization

For medicinal chemistry programs focused on TXA2/PGH2 receptor antagonists, the 6-isopropyl substitution provides a well-characterized platform where biological activity is linked to moderate hydrophobicity . Derivatives with this core maintain potent activity, and the SAR data indicate that further functionalization should aim to preserve this physicochemical balance .

Thermally Stable Anti-Ulcer Pharmaceuticals

Derivatives of 6-isopropylazulene-1-sodium sulfonate, such as XT1-785, have demonstrated superior thermal stability and more potent anti-ulcer activity compared to the benchmark compound guaiazulene sodium sulfonate (GAS) . This makes the 6-isopropylazulene core a compelling scaffold for developing next-generation anti-ulcer agents with improved formulation properties and efficacy .

Technical Documentation Hub

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